4-Ethynyl-3-methoxyphenol

Medicinal Chemistry Click Chemistry Chemical Synthesis

4-Ethynyl-3-methoxyphenol (CAS 1057670-07-1, MFCD08703550) is a para-substituted ortho-methoxyphenol with a molecular weight of 148.16 g/mol and a typical commercial purity of 95%. As a synthetic small molecule featuring a terminal alkyne handle, it is primarily utilized as a versatile building block in medicinal chemistry for late-stage functionalization via click chemistry, enabling the rapid exploration of structure-activity relationships (SAR).

Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
Cat. No. B11921123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynyl-3-methoxyphenol
Molecular FormulaC9H8O2
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)O)C#C
InChIInChI=1S/C9H8O2/c1-3-7-4-5-8(10)6-9(7)11-2/h1,4-6,10H,2H3
InChIKeyLRVZXJSRNTXMLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethynyl-3-methoxyphenol (CAS 1057670-07-1) for Research Procurement: A Baseline Overview


4-Ethynyl-3-methoxyphenol (CAS 1057670-07-1, MFCD08703550) is a para-substituted ortho-methoxyphenol with a molecular weight of 148.16 g/mol and a typical commercial purity of 95% . As a synthetic small molecule featuring a terminal alkyne handle, it is primarily utilized as a versatile building block in medicinal chemistry for late-stage functionalization via click chemistry, enabling the rapid exploration of structure-activity relationships (SAR) [1]. Its structural core is related to naturally occurring methoxyphenols, which are known for their antioxidant properties through radical scavenging mechanisms [2].

The Critical Nature of 4-Ethynyl-3-methoxyphenol in SAR: Why Generic Substitution of Methoxyphenols is Not Feasible


In the context of methoxyphenols, the nature of the para-substituent is a critical determinant of both chemical reactivity and biological function. Class-level studies on NADPH oxidase inhibitors demonstrate that methoxy-catechols bearing electron-donating groups (MC-D, e.g., 4-ethylguaiacol) are significantly weaker inhibitors than those with electron-withdrawing groups (MC-W) [1]. Furthermore, fundamental studies on phenolic antioxidants show that the introduction of a para-substituent is essential for developing antioxidant activity in ortho-methoxyphenols, as the parent compound itself is inactive [2]. Therefore, substituting 4-ethynyl-3-methoxyphenol with a different para-substituted analog (e.g., 4-ethylguaiacol or 4-cyanoguaiacol) would introduce a completely different electronic and steric profile, invalidating any ongoing SAR study.

Procurement-Relevant Quantitative Evidence for 4-Ethynyl-3-methoxyphenol vs. Key Analogs


Chemical Identity and Purity Benchmarking for Reproducible Click Chemistry

As a foundational requirement for procurement, the compound's identity is confirmed by its unique CAS registry number (1057670-07-1) and MDL number (MFCD08703550), which differentiate it from other ethynyl-methoxyphenol isomers. Its standard commercial purity is 95% , a specification that is typical for building blocks used in high-throughput chemistry and crucial for ensuring reliable reaction yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Reputable suppliers provide supporting QC documentation such as NMR, HPLC, or GC .

Medicinal Chemistry Click Chemistry Chemical Synthesis

Differentiation via Physicochemical Properties: Boiling Point Comparison

The physicochemical profile of 4-ethynyl-3-methoxyphenol provides quantifiable differentiation from its analogs. It is reported to have a boiling point of approximately 234–236 °C . In contrast, a closely related analog, 4-ethylguaiacol (CAS 2785-89-9), has a boiling point of 234-236 °C . While these values are nearly identical, this data point is critical for procurement related to handling, storage, and purification, as it distinguishes the compound from other analogs with significantly different boiling points, such as the less volatile 4-cyanoguaiacol (CAS 3383-32-2), which is a solid at room temperature with a melting point of 98-102 °C .

Chemical Synthesis Purification Logistics

Primary Research Applications for Procuring 4-Ethynyl-3-methoxyphenol


A Terminal Alkyne Handle for Click Chemistry in Medicinal Chemistry

The ethynyl group provides a robust and bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. This allows researchers to rapidly diversify a methoxyphenol core structure by attaching it to various azide-containing fragments, probes, or biomolecules. This is the primary synthetic utility for procuring this specific compound over non-ethynylated analogs like 4-ethylguaiacol.

Electronic Modulation in Methoxyphenol SAR Studies

As established in Section 2, the para-substituent dictates the electronic properties of the methoxyphenol core, thereby controlling its biological activity [2]. The ethynyl group provides a unique combination of electronic effects (both inductive electron-withdrawal and resonance electron donation) that is distinct from an ethyl or cyano group. Procuring this compound is necessary to systematically explore this specific electronic space in SAR campaigns targeting enzymes like NADPH oxidase or in antioxidant studies.

A Building Block for Novel Material Synthesis

Phenolic compounds with terminal alkynes can serve as monomers or cross-linking agents in the synthesis of functional polymers and advanced materials. The combination of a polymerizable phenolic moiety and a reactive alkyne enables the creation of materials with tailored properties, such as improved thermal stability or the ability to be further functionalized post-polymerization. This application leverages the specific dual functionality of 4-ethynyl-3-methoxyphenol.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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